molecular formula C11H20N2O2 B15247733 tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Katalognummer: B15247733
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: XKZNMNKZDDJEEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl5-(aminomethyl)-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound featuring a bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves a multi-step process. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions often require specialized equipment and glassware, making the process technically challenging .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes. the use of photochemistry and other advanced techniques suggests that large-scale production would require significant investment in specialized equipment and expertise.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s bicyclic structure makes it a valuable synthetic intermediate, particularly in medicinal chemistry .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include organic or iridium photoredox catalysts and blue LED irradiation . These conditions facilitate the formation of valuable bicyclic scaffolds with multiple stereocenters.

Major Products Formed: The major products formed from reactions involving this compound are typically complex bicyclic structures that can be further derivatized for various applications .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .

Biology and Medicine: . Its unique structure makes it a valuable tool for medicinal chemists seeking to improve the properties of lead compounds.

Industry: In industry, this compound can be used in the development of new materials with specific properties. Its ability to form stable, complex structures makes it a candidate for various industrial applications .

Wirkmechanismus

The mechanism of action of tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors . This interaction can lead to changes in cellular processes, making the compound a potential candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds include other bicyclic structures such as bicyclo[1.1.1]pentane and bicyclo[3.1.0]hexane

Uniqueness: tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific bicyclic structure and the presence of functional groups that allow for further derivatization. This uniqueness makes it a valuable tool for exploring new chemical spaces and developing novel compounds .

Eigenschaften

Molekularformel

C11H20N2O2

Molekulargewicht

212.29 g/mol

IUPAC-Name

tert-butyl 5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-9(13)8(7)5-12/h7-9H,4-6,12H2,1-3H3

InChI-Schlüssel

XKZNMNKZDDJEEL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC2CC1C2CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.